molecular formula C7H7F2NO3S B181282 4-(Difluoromethoxy)benzenesulfonamide CAS No. 874781-09-6

4-(Difluoromethoxy)benzenesulfonamide

Cat. No. B181282
M. Wt: 223.2 g/mol
InChI Key: BBBQHNZWCPUJNW-UHFFFAOYSA-N
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Description

“4-(Difluoromethoxy)benzenesulfonamide” is a chemical compound with the molecular formula C7H7F2NO3S . It is a solid substance at 20 degrees Celsius .


Synthesis Analysis

While specific synthesis methods for “4-(Difluoromethoxy)benzenesulfonamide” were not found, it has been mentioned in the context of the synthesis of novel fused pyrazole derivatives with γ-secretase inhibitor activity .


Molecular Structure Analysis

The molecular weight of “4-(Difluoromethoxy)benzenesulfonamide” is 223.19 . The InChI key for this compound is BBBQHNZWCPUJNW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“4-(Difluoromethoxy)benzenesulfonamide” is a solid at 20 degrees Celsius . . The melting point of this compound ranges from 110.0 to 115.0 degrees Celsius .

Scientific Research Applications

Polymer-Supported Benzenesulfonamides in Chemical Transformations

Benzenesulfonamides, including derivatives such as 4-(Difluoromethoxy)benzenesulfonamide, have been utilized in polymer-supported synthesis. These compounds, when combined with immobilized primary amines and nitrobenzenesulfonyl chloride, serve as key intermediates in various chemical transformations, including unusual rearrangements. This has led to the production of diverse privileged scaffolds (Fülöpová & Soural, 2015).

Synthesis and Bioactivity Studies

Benzenesulfonamide derivatives have been synthesized for studies in cytotoxicity, tumor-specificity, and carbonic anhydrase inhibition. These studies have shown that certain derivatives display interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies. The inhibition of human cytosolic isoforms of carbonic anhydrase has also been observed in these studies (Gul et al., 2016).

Chemosensing Applications

Benzenesulfonamide derivatives like 4-(Difluoromethoxy)benzenesulfonamide have been developed as colorimetric and fluorescence probes for the detection of ions in aqueous solutions. The sensing mechanism involves specific chemical changes in the probe upon ion interaction, leading to a fluorescence turn-on mode. These probes have been used for bioimaging applications in living cells and zebrafish, demonstrating their potential in biological research (Ravichandiran et al., 2020).

Molecular Structure Studies

Detailed studies of the molecular structure, Infrared, Raman, and NMR spectra of benzenesulfonamides, including para-halogen derivatives, have been conducted. These studies provide insights into the effects of different substituents on the characteristic bands in the spectra, contributing to our understanding of their chemical properties (Karabacak et al., 2009).

Safety And Hazards

“4-(Difluoromethoxy)benzenesulfonamide” may cause skin and eye irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

4-(difluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO3S/c8-7(9)13-5-1-3-6(4-2-5)14(10,11)12/h1-4,7H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBQHNZWCPUJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647578
Record name 4-(Difluoromethoxy)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethoxy)benzenesulfonamide

CAS RN

874781-09-6
Record name 4-(Difluoromethoxy)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874781-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Difluoromethoxy)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Difluoromethoxy)benzenesulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LS Chupak, X Zheng, S Hu, Y Huang, M Ding… - Bioorganic & Medicinal …, 2016 - Elsevier
N-Benzylic-substituted glycine sulfonamides that reversibly inhibit diacylglycerol (DAG) lipases are reported. Detailed herein are the structure activity relationships, profiling …
Number of citations: 12 www.sciencedirect.com

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